molecular formula C12H10F3N3O3S2 B3129103 2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339014-06-1

2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B3129103
CAS No.: 339014-06-1
M. Wt: 365.4 g/mol
InChI Key: WEKDAPRLLSPZLW-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at the 5-position and a 4-methylbenzenesulfonyl acetamide moiety at the 2-position. This compound is structurally analogous to several derivatives explored for anticancer, antimicrobial, and enzyme-inhibitory activities, making it a candidate for therapeutic development .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S2/c1-7-2-4-8(5-3-7)23(20,21)6-9(19)16-11-18-17-10(22-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKDAPRLLSPZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors under specific conditions. For example, a reaction between thiosemicarbazide and a trifluoromethyl ketone can yield the desired thiadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(4-Methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with specific binding sites on target molecules, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives include substituents on the thiadiazole ring (e.g., -CF₃, -Cl, -OCH₃) and the acetamide side chain (e.g., sulfonyl, phenoxy, benzylthio). The table below highlights critical differences:

Compound Name Substituents (Thiadiazole) Acetamide Side Chain Yield (%) Melting Point (°C) Activity (IC₅₀/CTC₅₀) References
Target Compound 5-CF₃ 4-Methylbenzenesulfonyl N/A N/A N/A -
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide () 5-(4-CF₃-benzylthio) 4-Chlorophenoxy - - -
N-(5-(4-Nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3k) 5-(4-NO₂-benzylthio) 4-CF₃-phenyl 54 198 -
2-(3-Chlorophenyl)-N-(5-CF₃-1,3,4-thiadiazol-2-yl)acetamide (25) 5-CF₃ 3-Chlorophenyl - - 8.107 µM (HepG2)
2-(4-Chlorophenyl)-N-(5-CF₃-1,3,4-thiadiazol-2-yl)acetamide (26) 5-CF₃ 4-Chlorophenyl - - 10.0 µM (MCF7)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}acetamide (7d) 5-Aryl-pyridinyl 2-Fluoro-phenoxy - - 1.8 µM (Caco-2)

Key Observations :

  • Trifluoromethyl Group : Compounds with -CF₃ (e.g., 25, 26) exhibit enhanced cytotoxicity compared to nitro (3k) or benzylthio derivatives (). The -CF₃ group improves membrane permeability and resistance to metabolic degradation .
  • Sulfonyl vs.
  • Melting Points : Derivatives with bulky substituents (e.g., 3k, mp 198°C) have higher melting points than those with flexible side chains (e.g., 5h, mp 133–135°C) .
Anticancer Activity
  • Compounds 25 and 26 (3- and 4-chlorophenyl acetamide derivatives) demonstrated potent caspase-3/9 activation, inducing apoptosis in MCF7 cells (CTC₅₀ = 8.1–10.0 µM) . The target compound’s sulfonyl group may further enhance apoptotic signaling via stronger protein interactions.
  • 7d (2-fluoro-phenoxy derivative) showed exceptional activity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil. This suggests electron-withdrawing groups on the acetamide side chain improve cytotoxicity .
Enzyme Inhibition
  • Sulfonamide derivatives (e.g., CTC50 = 0.794 µM in ) inhibit carbonic anhydrase, a mechanism leveraged in anticancer drug design. The target compound’s sulfonyl group may similarly target enzyme active sites .
Environmental and Metabolic Stability
  • The EPA-regulated compound flufenacet (), containing a -CF₃-thiadiazole moiety, shows environmental persistence. The target compound’s sulfonyl group may reduce bioaccumulation compared to thioether-linked derivatives .

Biological Activity

The compound 2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative within the class of thiadiazole compounds. Thiadiazoles have garnered attention in medicinal chemistry for their diverse biological activities, particularly as potential anticancer agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Synthesis

The molecular formula of the compound is C13H12F3N3O2SC_{13}H_{12}F_3N_3O_2S. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine in the presence of a base. This results in the formation of the acetamide derivative, which can be further purified through recrystallization techniques.

Anticancer Potential

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various human cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was evaluated against several cancer cell lines including K562 (chronic myelogenous leukemia), A549 (lung carcinoma), and MCF-7 (breast cancer). The IC50 values were determined using MTT assays.
Cell LineIC50 Value (µM)Mechanism of Action
K5627.4Inhibition of Bcr-Abl tyrosine kinase
A5490.28Induction of apoptosis
MCF-70.52Interaction with tubulin

The compound exhibited selective activity against the Bcr-Abl positive K562 cell line, indicating its potential as a targeted therapy for leukemia .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that the trifluoromethyl group enhances hydrophobic interactions with target proteins, facilitating stronger binding affinity to tyrosine kinases such as Bcr-Abl .

Case Studies

  • In Vitro Studies : In a study conducted by Botta et al., various thiadiazole derivatives were synthesized and tested for their anticancer properties. The study found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
  • Structural Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications on the thiadiazole ring significantly impacted biological activity. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including thiadiazole ring formation, sulfonylation, and acetylation. A typical procedure starts with coupling 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dioxane). Subsequent N-acylation with chloroacetyl chloride yields the acetamide. Purification via recrystallization (ethanol-DMF mixture) ensures high purity. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. ¹H and ¹³C NMR identify proton/carbon environments (e.g., trifluoromethyl at δ ~110-120 ppm in ¹³C NMR). Infrared (IR) spectroscopy verifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups. X-ray crystallography resolves structural ambiguities, particularly stereoelectronic effects from the trifluoromethyl group .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests via HPLC under varying pH (3–9) and temperatures (4–40°C) show degradation above 60°C. Long-term storage requires inert atmospheres (argon) at -20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Solvent polarity (e.g., DMF vs. dichloromethane) and temperature (reflux vs. room temperature) significantly impact yield. Catalytic triethylamine (1.2 equiv) enhances sulfonylation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. Process optimization using design-of-experiments (DoE) models can statistically identify critical parameters .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Methodological Answer : MTT assays on cancer cell lines (e.g., MCF7, PC3) quantify cytotoxicity (IC₅₀ values). Caspase-3/9 activation assays (fluorometric substrates) assess apoptosis induction. Comparative studies against controls like doxorubicin validate potency. Flow cytometry (Annexin V/PI staining) differentiates apoptotic vs. necrotic cell death .

Q. How to analyze conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from cell line heterogeneity (e.g., MDA-MB-231 vs. MCF7) or assay protocols (serum concentration, incubation time). Reproduce experiments under standardized conditions (e.g., 10% FBS, 48h exposure). Use ANOVA to statistically compare datasets and identify outliers .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like tyrosine kinases. Quantitative SAR (QSAR) correlates substituent effects (e.g., trifluoromethyl electron-withdrawing properties) with bioactivity. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How to design derivatives to enhance pharmacokinetic properties?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility (logP < 3). Sulfonyl group modifications (e.g., replacing methyl with morpholine) alter metabolic stability. In vitro ADME assays (Caco-2 permeability, microsomal stability) guide lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methylbenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

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